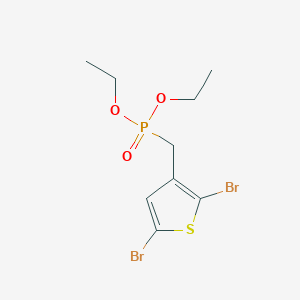![molecular formula C7H14ClNO B12448584 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Azabicyclo[310]hexan-3-yl}ethanol hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane core followed by functionalization to introduce the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,3-diaminopropane with formaldehyde can yield the azabicyclo[3.1.0]hexane core, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride include:
- 2-{3-Azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride
- CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- 2-Azabicyclo[3.2.1]octane derivatives
Uniqueness
What sets this compound apart is its specific bicyclic structure and the presence of the ethanol group, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-2-1-8-4-6-3-7(6)5-8;/h6-7,9H,1-5H2;1H |
InChI Key |
LCPCRTSXVKGLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)


![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
![Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)



![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)



